Pentachlorophenyl Cyanoacetate
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Overview
Description
Pentachlorophenyl Cyanoacetate is an organic compound that belongs to the family of cyanoacetates It is characterized by the presence of a pentachlorophenyl group attached to a cyanoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl Cyanoacetate typically involves the reaction of pentachlorophenol with cyanoacetic acid or its derivatives. One common method involves the esterification of cyanoacetic acid with pentachlorophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl Cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pentachlorophenyl derivatives .
Scientific Research Applications
Pentachlorophenyl Cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, adhesives, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of Pentachlorophenyl Cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pentachlorophenyl group can interact with various biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Cyanoacetic Acid: A precursor in the synthesis of cyanoacetates and other derivatives.
Ethyl Cyanoacetate: Another cyanoacetate used in organic synthesis and as an intermediate in the production of pharmaceuticals
Uniqueness
Pentachlorophenyl Cyanoacetate is unique due to the combination of the pentachlorophenyl group and the cyanoacetate moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H2Cl5NO2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-cyanoacetate |
InChI |
InChI=1S/C9H2Cl5NO2/c10-4-5(11)7(13)9(8(14)6(4)12)17-3(16)1-2-15/h1H2 |
InChI Key |
LVJLBAOLANVTDO-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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